

CST626 solubility and stock solution preparation

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Compound of Interest

Compound Name: CST626
Cat. No.: B10861944

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Application Notes and Protocols for CST626

For Researchers, Scientists, and Drug Development Professionals

Abstract

CST626 is a potent, cell-permeable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Inhibitor of Apoptosis Proteins (IAPs). As a pan-IAP degrader, **CST626** effectively targets cellular IAP1 (cIAP1), cellular IAP2 (cIAP2), and X-linked IAP (XIAP) for proteasomal degradation. This targeted protein degradation leads to the modulation of key signaling pathways, including the NF- κ B and apoptotic pathways, making **CST626** a valuable tool for research in oncology and immunology. These application notes provide detailed information on the solubility of **CST626**, protocols for the preparation of stock solutions, and methodologies for its application in cell-based assays.

Physicochemical Properties and Solubility

CST626 is a white to off-white solid. The molecular weight of **CST626** is 1103.43 g/mol .[\[1\]](#)[\[2\]](#)

Solubility Data

CST626 exhibits solubility in various organic solvents and aqueous formulations, which is critical for its application in both in vitro and in vivo studies.

Solvent/Formulation	Maximum Concentration (mg/mL)	Maximum Concentration (mM)	Notes
DMSO	110.34	100	---
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	2.5	2.27	Requires sonication for complete dissolution.[3]
10% DMSO, 90% (20% SBE- β -CD in Saline)	2.5	2.27	Requires sonication for complete dissolution.[3]
10% DMSO, 90% Corn Oil	2.5	2.27	Requires sonication for complete dissolution.[3]

Stock Solution Preparation

Proper preparation of stock solutions is crucial for accurate and reproducible experimental results.

High-Concentration Stock Solution in DMSO (100 mM)

Materials:

- **CST626** powder
- Anhydrous DMSO
- Sterile microcentrifuge tubes

Protocol:

- Weigh out the desired amount of **CST626** powder using an analytical balance.

- Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mM. For example, to prepare 1 mL of a 100 mM stock solution, dissolve 110.34 mg of **CST626** in 1 mL of DMSO.
- Vortex the solution until the **CST626** is completely dissolved. Gentle warming (37°C) or sonication may be used to aid dissolution.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]

In Vivo Formulation (2.5 mg/mL)

This protocol describes the preparation of a formulation suitable for in vivo administration.

Materials:

- **CST626** powder
- DMSO
- PEG300
- Tween-80
- Saline (0.9% NaCl)
- Sterile tubes

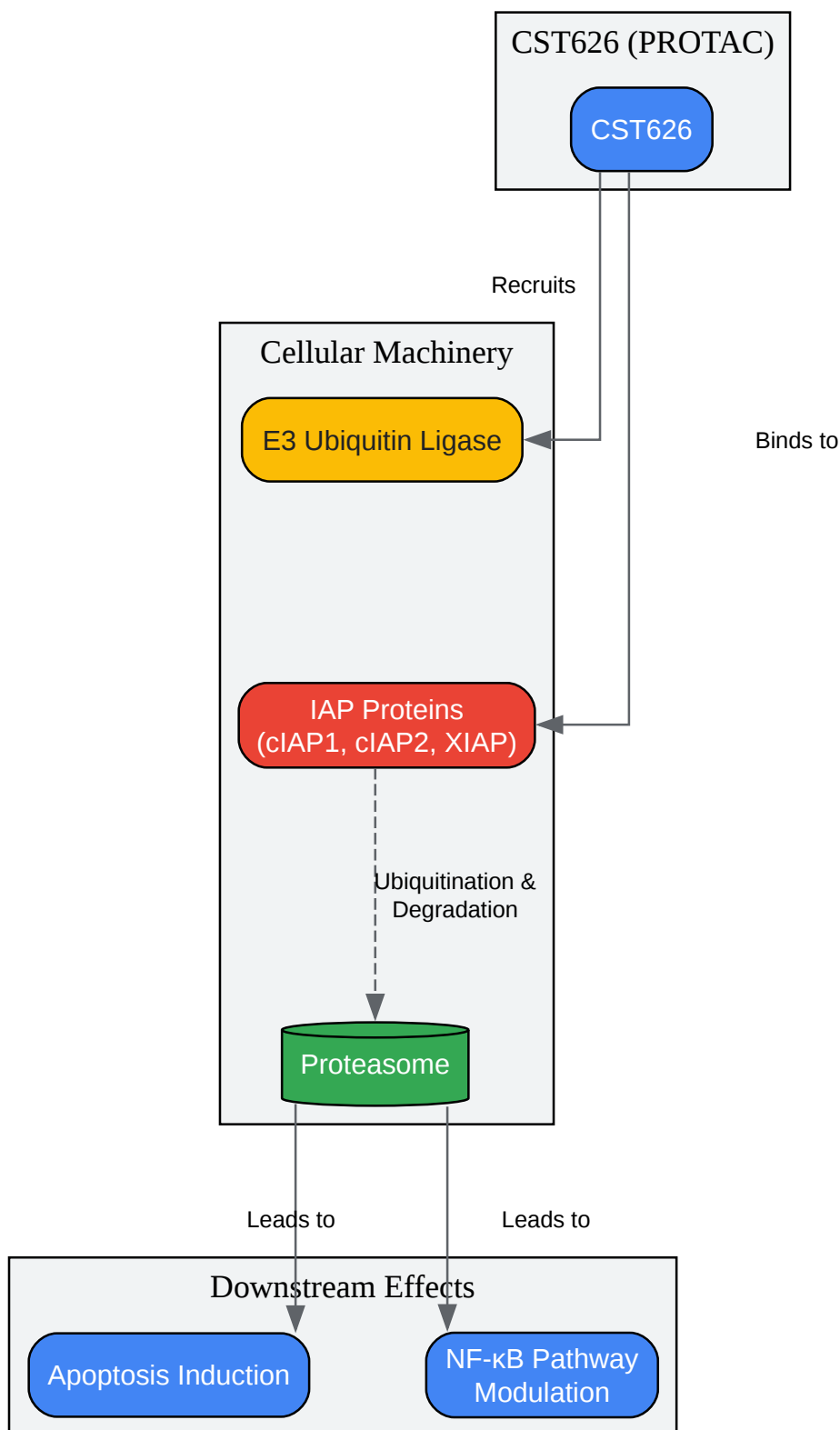
Protocol:

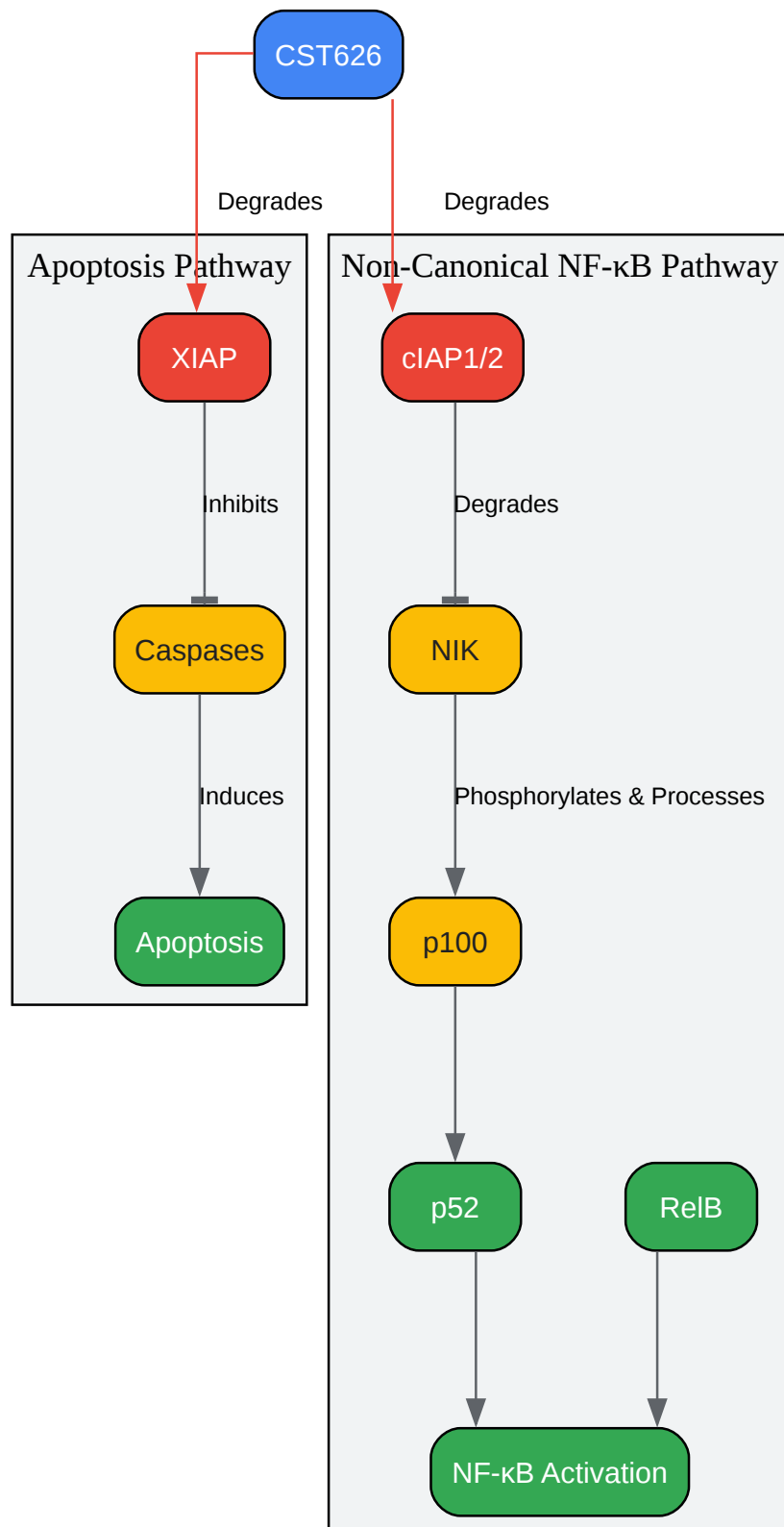
- Prepare the vehicle by mixing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
- Weigh the required amount of **CST626** to achieve a final concentration of 2.5 mg/mL.
- Add the vehicle to the **CST626** powder.
- Sonicate the mixture until the **CST626** is fully dissolved, resulting in a clear solution.[3]

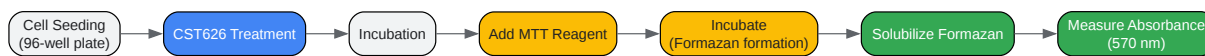
- The solution should be prepared fresh before each use.

Mechanism of Action: IAP Degradation

CST626 is a heterobifunctional molecule that recruits IAP proteins to the E3 ubiquitin ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. The degradation of IAPs has significant downstream effects on cell survival and inflammatory signaling pathways.







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References

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